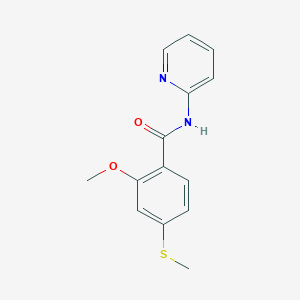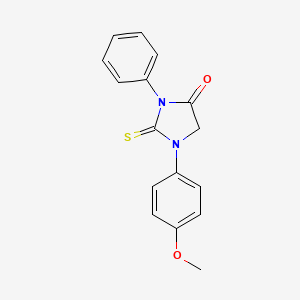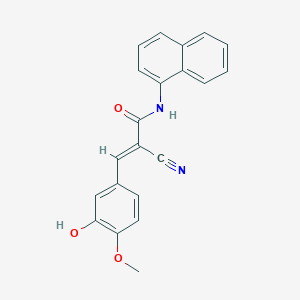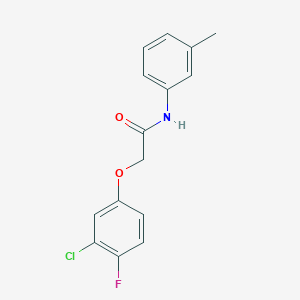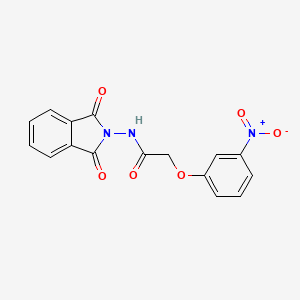
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating a wide range of biological processes.
作用機序
The exact mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide A is not fully understood, but it is thought to act by binding to specific proteins and modulating their activity. It has been shown to interact with a number of different proteins, including the transcription factors NF-kappaB and AP-1, and the enzyme histone deacetylase 6.
Biochemical and Physiological Effects:
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide A has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis, and the modulation of gene expression. It has also been shown to have anti-tumor activity in a number of different cancer cell lines.
実験室実験の利点と制限
One of the main advantages of using N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide A in lab experiments is its specificity for certain proteins and pathways, which allows researchers to investigate the role of these proteins in a more targeted way. However, one limitation of using N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide A is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide A, including investigations into its effects on different cell types and in different disease models. Additionally, there is interest in developing new synthetic methods for producing N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide A and related compounds, which could help to overcome some of the limitations associated with its use in lab experiments. Finally, there is potential for the development of new therapeutic agents based on the structure of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide A, which could have applications in the treatment of a variety of different diseases.
合成法
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide A can be synthesized using a variety of methods, including the reaction of 2-(3-nitrophenoxy)acetic acid with phthalic anhydride in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of the same final product.
科学的研究の応用
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide A has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and gene expression. It has been shown to modulate the activity of a number of different proteins, including transcription factors and enzymes, and has been used to investigate the role of these proteins in various biological processes.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-(3-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c20-14(9-25-11-5-3-4-10(8-11)19(23)24)17-18-15(21)12-6-1-2-7-13(12)16(18)22/h1-8H,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOGSOUGBKHTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)COC3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197938 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5869922.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5869926.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5869939.png)
![2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5869944.png)
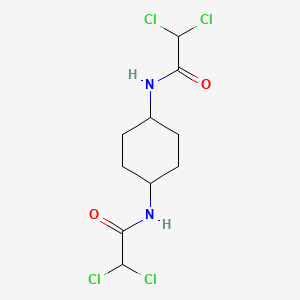
![N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide](/img/structure/B5869960.png)
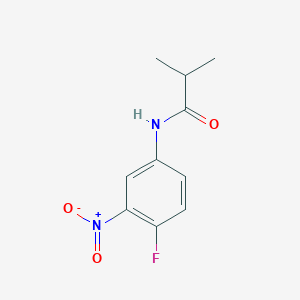
![4-{3-[4-(5-propyl-2-pyridinyl)phenyl]acryloyl}morpholine](/img/structure/B5869972.png)
![2-cyano-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5869973.png)
